molecular formula C13H20O B1251174 (-)-gamma-Ionone

(-)-gamma-Ionone

Cat. No. B1251174
M. Wt: 192.3 g/mol
InChI Key: SFEOKXHPFMOVRM-GUOLPTJISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-gamma-ionone is a gamma-ionone.

Scientific Research Applications

Glutathione Synthesis and Modulation

  • (-)-gamma-Ionone plays a role in the synthesis of glutathione, a significant antioxidant in cells. This synthesis involves enzymes like gamma-glutamylcysteine synthetase and GSH synthetase (Anderson, 1998).
  • Glutathione's importance is underscored by its involvement in protection against oxidative stress and its synthesis from amino acids. This synthesis is modulated by factors like enzyme activity and feedback inhibition (Wu et al., 2004).

Insect Pest Management

  • The compound also finds application in agriculture, specifically in insect pest management. Studies on plants like Arabidopsis thaliana have shown that the expression of certain genes can increase the emission of compounds like β-ionone, which has significant repellent effects on herbivores (Cáceres et al., 2016).

Antioxidant Response and Regulation

  • Research has demonstrated the role of (-)-gamma-Ionone in the regulation of antioxidant response elements (AREs), which are crucial for the expression of genes involved in antioxidant defense, like gamma-glutamylcysteine synthetase (Jeyapaul & Jaiswal, 2000).

Synthesis and Olfactory Evaluation

  • The synthesis and olfactory properties of (-)-gamma-Ionone have been studied extensively, revealing significant differences in fragrance response and detection thresholds between its enantiomers. This research has implications for the fragrance industry and our understanding of olfactory perception (Fuganti et al., 2000).

Biocontrol and Flavoring Applications

  • In the context of biocontrol, (-)-gamma-Ionone derivatives like gamma-caprolactone have been shown to promote the growth of bacteria with biocontrol activity against pathogens. This application extends into the food industry as well, where such compounds are used as flavorings (Barbey et al., 2012).

properties

Product Name

(-)-gamma-Ionone

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

IUPAC Name

(E)-4-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]but-3-en-2-one

InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,12H,1,5-6,9H2,2-4H3/b8-7+/t12-/m0/s1

InChI Key

SFEOKXHPFMOVRM-GUOLPTJISA-N

Isomeric SMILES

CC(=O)/C=C/[C@H]1C(=C)CCCC1(C)C

SMILES

CC(=O)C=CC1C(=C)CCCC1(C)C

Canonical SMILES

CC(=O)C=CC1C(=C)CCCC1(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-gamma-Ionone
Reactant of Route 2
(-)-gamma-Ionone
Reactant of Route 3
Reactant of Route 3
(-)-gamma-Ionone
Reactant of Route 4
Reactant of Route 4
(-)-gamma-Ionone
Reactant of Route 5
Reactant of Route 5
(-)-gamma-Ionone
Reactant of Route 6
Reactant of Route 6
(-)-gamma-Ionone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.